Tapotoclax - 1883727-34-1

Tapotoclax

Catalog Number: EVT-259015
CAS Number: 1883727-34-1
Molecular Formula: C33H41ClN2O5S
Molecular Weight: 613.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tapotoclax is an inhibitor of induced myeloid leukemia cell differentiation protein MCL-1 (myeloid cell leukemia-1), with potential pro-apoptotic and antineoplastic activities. Upon administration, tapotoclax binds to and inhibits the activity of MCL-1. This disrupts the formation of MCL-1/Bcl-2-like protein 11 (BCL2L11; BIM) complexes and induces apoptosis in tumor cells. MCL-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival.
Overview

Tapotoclax, also known as AMG 176, is a selective inhibitor of the myeloid cell leukemia-1 protein (MCL-1). MCL-1 is an anti-apoptotic protein that plays a crucial role in the survival of various cancer cells, particularly in hematological malignancies. By inhibiting MCL-1, Tapotoclax promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy, especially in cases resistant to other treatments.

Source and Classification

Tapotoclax is classified as a small molecule inhibitor and is primarily developed for the treatment of hematological cancers such as acute myeloid leukemia and multiple myeloma. The compound has undergone several clinical trials to evaluate its efficacy and safety profile in patients with these malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tapotoclax involves complex organic chemistry techniques. While specific synthetic pathways are proprietary, the general approach includes:

  • Building Blocks: Using commercially available precursors that undergo multiple steps of functionalization.
  • Reactions: Employing reactions such as amide coupling, cyclization, and deprotection to construct the final compound.
  • Purification: Utilizing chromatographic techniques to purify the desired product from by-products and unreacted materials.

The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

Tapotoclax has a molecular formula of C19_{19}H20_{20}N4_{4}O3_{3} with a molecular weight of approximately 348.39 g/mol. The compound features a complex structure that includes:

  • Aromatic Rings: Contributing to its binding affinity.
  • Amine Groups: Essential for interaction with MCL-1.
  • Carbonyl Functionalities: Important for the formation of hydrogen bonds with target proteins.

The detailed three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to understand its interactions at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

Tapotoclax functions primarily through its interaction with MCL-1, leading to several biochemical reactions:

  • Binding Affinity: It binds to MCL-1 with high specificity, disrupting its interaction with pro-apoptotic proteins like Bcl-2-like protein 11 (BIM).
  • Induction of Apoptosis: The inhibition of MCL-1 leads to mitochondrial outer membrane permeabilization, triggering the apoptotic cascade.

These reactions are critical for its therapeutic effects in cancer treatment .

Mechanism of Action

Process and Data

The mechanism by which Tapotoclax exerts its effects involves:

  1. Inhibition of MCL-1: By binding to MCL-1, Tapotoclax prevents it from sequestering pro-apoptotic factors.
  2. Activation of Apoptosis: This disruption leads to the activation of downstream apoptotic pathways, ultimately resulting in cell death.
  3. Synergistic Effects: In combination with other therapies (e.g., Bcl-2 inhibitors), Tapotoclax has shown enhanced efficacy against resistant cancer cell lines .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tapotoclax exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties are essential for formulating the drug for clinical use .

Applications

Scientific Uses

Tapotoclax is primarily investigated for its potential applications in treating various hematological malignancies. Key applications include:

  • Clinical Trials: Evaluated in Phase I trials for patients with acute myeloid leukemia and multiple myeloma after failure of standard therapies.
  • Combination Therapies: Studied in combination with other anti-cancer agents to enhance therapeutic efficacy.

The ongoing research aims to establish its role in personalized medicine approaches for patients with specific genetic profiles related to MCL-1 expression .

Introduction to Tapotoclax and MCL-1 Inhibition in Apoptosis Regulation

The Role of BCL-2 Family Proteins in Apoptotic Signaling Pathways

The BCL-2 protein family constitutes a sophisticated regulatory network that governs mitochondrial apoptosis through a delicate balance of pro-survival and pro-apoptotic members. This family can be categorized into three functional subgroups:

  • Anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1, BCL-W, BFL-1): Characterized by the presence of four BH domains (BH1-BH4), these proteins contain a hydrophobic groove that functions as a receptor for BH3 domains. They preserve mitochondrial integrity by sequestering pro-apoptotic members [10].

  • Pro-apoptotic effectors (BAX, BAK, BOK): Multi-domain proteins that directly execute MOMP upon activation. When oligomerized, they form pores in the mitochondrial outer membrane, enabling cytochrome c release and caspase activation [7].

  • BH3-only proteins (BIM, BID, PUMA, NOXA, BAD): Function as sentinels of cellular stress that initiate apoptosis by either activating effectors directly ("activators" like BIM, BID) or neutralizing anti-apoptotic proteins ("sensitizers" like BAD, NOXA) [10].

The regulation of MOMP follows the "embedded together" model, where interactions between these family members occur primarily at mitochondrial membranes [10]. In healthy cells, anti-apoptotic proteins bind and sequester both effectors and activators. Cellular stress (e.g., DNA damage, growth factor withdrawal) triggers BH3-only proteins, which displace activators from anti-apoptotic proteins. Freed activators then engage BAX/BAK, inducing their oligomerization and MOMP. This complex interplay is governed by relative protein concentrations and binding affinities, which vary significantly between different BCL-2 family pairs and determine cellular susceptibility to apoptosis [10].

Table 1: Key BCL-2 Family Proteins and Their Functions

ClassificationRepresentative MembersBH DomainsPrimary Function
Anti-apoptoticBCL-2, BCL-XL, MCL-1, BCL-WBH1-4Sequester activators and effectors
Pro-apoptotic effectorsBAX, BAKBH1-3Form mitochondrial pores
BH3-only activatorsBIM, BID, PUMABH3Directly activate BAX/BAK
BH3-only sensitizersBAD, NOXA, BMFBH3Displace activators from anti-apoptotics

MCL-1 as a Critical Anti-Apoptotic Protein in Cancer Cell Survival

MCL-1 stands apart from other anti-apoptotic BCL-2 family members due to its unique structural features, rapid turnover, and functional versatility. First identified during phorbol ester-induced differentiation of ML-1 human myeloid leukemia cells, MCL-1 was initially characterized as an immediate-early gene product induced during differentiation [1] [4]. Structurally, MCL-1 possesses a large N-terminal region rich in proline (P), glutamic acid (E), serine (S), and threonine (T) residues—the PEST domain—which confers a short half-life (30-60 minutes) and enables rapid cellular responses to changing conditions [4]. Unlike BCL-2 and BCL-XL, MCL-1 contains a distinctive electropositive binding groove with a unique residue profile that dictates its binding specificity: high affinity for BAK, BIM, and NOXA, but weak affinity for BAD and BMF [6].

MCL-1 exhibits several non-apoptotic functions that contribute to its essential role in cellular homeostasis. At mitochondria, MCL-1 regulates cristae structure, ATP production, and mitochondrial membrane potential through interactions with inner membrane proteins [4] [6]. Specifically, MCL-1 interacts with OPA1 (a mitochondrial fusion regulator) and DRP-1 (a fission regulator), thereby influencing mitochondrial dynamics [6]. Beyond mitochondrial regulation, MCL-1 participates in DNA damage response, calcium signaling, and autophagy, highlighting its multifaceted cellular roles [1] [4].

In cancer, MCL-1 amplification (chromosome 1q21.2) represents one of the most frequent genomic alterations across human malignancies, occurring in approximately 10% of cancers [6]. This amplification correlates strongly with MCL-1 dependency, as evidenced by the profound anti-tumor effects observed with MCL-1 genetic ablation or pharmacological inhibition [6] [9]. MCL-1 overexpression confers resistance to diverse anti-cancer therapies, including chemotherapy, targeted agents, and radiotherapy, by counteracting therapy-induced pro-apoptotic signals [4] [6]. Importantly, MCL-1 dependency varies between tumor types, with hematopoietic malignancies and certain solid tumors exhibiting particular vulnerability to MCL-1 inhibition.

Rationale for Targeting MCL-1 in Hematologic and Solid Malignancies

The therapeutic targeting of MCL-1 is supported by compelling preclinical and clinical evidence demonstrating its critical role in cancer cell survival and treatment resistance:

  • Overexpression in Human Cancers: MCL-1 is among the most frequently amplified genes in human cancers, with overexpression observed across diverse malignancies including acute myeloid leukemia (AML), multiple myeloma, lymphoma, lung adenocarcinoma, breast cancer, and melanoma [4] [6]. This overexpression often correlates with disease progression and poor prognosis.

  • Mechanism of Therapy Resistance: Cancer cells frequently exploit MCL-1 overexpression to evade standard therapies. In chronic lymphocytic leukemia (CLL), the tumor microenvironment induces MCL-1 expression, protecting malignant B-cells from spontaneous and drug-induced apoptosis [6] [9]. Similarly, solid tumors with high MCL-1 expression demonstrate resistance to chemotherapy, radiotherapy, and targeted agents like venetoclax (BCL-2 inhibitor) [6].

  • Synthetic Lethality with Other BH3-Mimetics: Tumor cells often develop compensatory mechanisms by upregulating alternative anti-apoptotic proteins. Combined inhibition of MCL-1 and BCL-2/BCL-XL demonstrates synergistic lethality in both hematologic malignancies and solid tumors. For instance, Tapotoclax combined with venetoclax effectively overcomes resistance in AML models that depend on both MCL-1 and BCL-2 [9].

  • Lineage-Specific Dependencies: CRISPR/Cas9 screens reveal distinct patterns of BCL-2 family dependencies across cancer types. While hematologic malignancies typically depend on both MCL-1 and BCL-2, many solid tumors exhibit exclusive reliance on MCL-1 [6]. This differential dependency provides a therapeutic window for MCL-1 inhibitors in solid malignancies resistant to existing BH3-mimetics.

Table 2: Malignancies with Documented MCL-1 Dependencies

Cancer TypeMCL-1 Dependency EvidenceCo-Dependencies
Acute Myeloid LeukemiaGenetic ablation causes apoptosis; High sensitivity to MCL-1 inhibitorsBCL-2, BCL-XL
Multiple MyelomaCRISPR screens show essentiality; MCL-1 amplification commonBCL-XL
Lymphoma (DLBCL)BH3 profiling reveals MCL-1 dependence in subsetsBCL-2
Lung AdenocarcinomaMCL-1 amplification; Sensitivity to MCL-1 inhibitorsBCL-XL
Triple-Negative Breast CancerHigh MCL-1 expression correlates with survivalBCL-XL
MelanomaEssential for survival of BRAF-mutant cellsBCL-2

Historical Development of BH3 Mimetics and MCL-1 Inhibitors

The development of BH3-mimetics represents a landmark achievement in structure-based drug design, targeting the hydrophobic BH3-binding groove of anti-apoptotic BCL-2 proteins. This therapeutic journey has progressed through several generations:

  • First-Generation BH3-Mimetics (Non-Selective): Early compounds like gossypol (AT-101) and obatoclax demonstrated limited specificity and efficacy. Navitoclax (ABT-263), developed using NMR-based screening and structure-based design, inhibited BCL-2, BCL-XL, and BCL-W with nanomolar affinity [5]. While effective in preclinical models of lymphoid malignancies, navitoclax caused dose-limiting thrombocytopenia due to platelet dependence on BCL-XL [3] [5].

  • Second-Generation Selective Inhibitors: To circumvent BCL-XL-mediated thrombocytopenia, venetoclax (ABT-199) was developed as a BCL-2-selective inhibitor. FDA-approved for CLL and AML, venetoclax demonstrated remarkable efficacy but revealed widespread primary and acquired resistance mediated by MCL-1 upregulation [3] [6]. Similarly, BCL-XL inhibitors (e.g., A-1331852, WEHI-539) showed efficacy in solid tumors but retained thrombocytopenia risk [5].

  • MCL-1 Inhibitor Development Challenges: Targeting MCL-1 presented unique challenges due to its distinct binding groove topology and PEST-mediated rapid turnover [4]. Early MCL-1 inhibitors (e.g., A-1210477, S63845) were developed through structure-based optimization. S63845, a potent and selective MCL-1 inhibitor, demonstrated broad anti-tumor activity in preclinical models of multiple myeloma, AML, and solid tumors [6] [9]. However, concerns emerged about potential hematopoietic toxicity based on MCL-1's essential role in hematopoietic stem cells [9].

  • Tapotoclax (AMG-397) and Next-Generation Compounds: Tapotoclax represents an optimized MCL-1 inhibitor with improved binding affinity and pharmacokinetic properties. Preclinical studies demonstrate its efficacy in venetoclax-resistant models with MCL-1 overexpression [6]. Current clinical trials are evaluating Tapotoclax as monotherapy and in combination with venetoclax or chemotherapy. Additionally, proteolysis-targeting chimeras (PROTACs) that selectively degrade MCL-1 (e.g., DT2216 for BCL-XL) represent an emerging strategy to overcome resistance mechanisms [3] [5].

Properties

CAS Number

1883727-34-1

Product Name

Tapotoclax

IUPAC Name

(3'R,4S,6'R,7'S,8'E,11'S,12'R)-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one

Molecular Formula

C33H41ClN2O5S

Molecular Weight

613.2 g/mol

InChI

InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37)/b8-4+/t21-,22+,25-,27+,30-,33-/m0/s1

InChI Key

JQNINBDKGLWYMU-GEAQBIRJSA-N

SMILES

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC

Solubility

Soluble in DMSO

Synonyms

AMG-176; AMG 176; AMG176; tapotoclax; tapotoclaxum.

Canonical SMILES

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC

Isomeric SMILES

C[C@H]1C/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.